molecular formula C14H16F2N6O B2402716 3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide CAS No. 2380183-39-9

3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide

Cat. No.: B2402716
CAS No.: 2380183-39-9
M. Wt: 322.32
InChI Key: BYJGRLQROHJYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrazine moiety, and an azetidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Formation of the Azetidine Ring: This can be synthesized via cyclization reactions involving suitable amines and haloalkanes.

    Coupling with Pyrazine Moiety: The final step involves coupling the azetidine intermediate with a pyrazine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide
  • 3-(Chloromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide

Uniqueness

3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

3-(difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6O/c1-20-8-10(12(19-20)13(15)16)14(23)21(2)9-6-22(7-9)11-5-17-3-4-18-11/h3-5,8-9,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJGRLQROHJYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N(C)C2CN(C2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.